Tritium oxide

描述

氚代水是水的一种放射性形式,其中通常的氕原子被氚原子取代。在纯净形式下,它被称为氚氧化物或超重水。氚代水是一种无色液体,由于自辐射分解而具有腐蚀性。 它主要用作科学研究中的示踪剂,用于研究水运输和其他过程 .

准备方法

合成路线和反应条件: 氚代水可以使用鼓泡法制备,其中氚气鼓泡通过水。 产生的氚代水蒸气的浓度取决于饱和度和同位素分馏系数等因素 .

工业生产方法: 在工业环境中,氚代水通常作为核反应堆和核武器试验的副产品产生。使用三步水脱氚过程从水流中分离出氚。 这包括在亲水分离相中吸收、与气态氢流进行催化交换以及从氢气中分离出氚气 .

化学反应分析

反应类型: 氚代水会发生自辐射分解,其中氚原子衰变并发射β粒子。 这个过程会导致形成分子氢和其他辐射分解产物 .

常用试剂和条件: 氚代水的辐射分解会受到诸如叠氮离子等清除剂的存在的影响,这些清除剂会影响分子氢的产率 .

主要产物: 氚代水辐射分解形成的主要产物包括分子氢和其他辐射分解物种 .

科学研究应用

氚代水由于其放射性特性而被广泛用于科学研究。 它被用作示踪剂来测量生物体的总身体水量、研究生物系统中的水运输以及确定各种水基液体的年龄 . 在生物学和医学中,它被用来研究代谢过程以及辐射对生物的影响 . 在工业中,氚代水用于环境修复和核能应用 .

5. 作用机理

氚代水的作用机理涉及氚原子的衰变,它会发射低能β粒子。 这些β粒子会导致水分子电离和辐射分解,从而形成分子氢等活性物质 . 氚代水的生物学效应主要是由于氚衰变过程中发射的电离辐射 .

类似化合物:

独特性: 氚代水由于其放射性特性而具有独特性,这使其在科学研究中可用作示踪剂。 与重水和普通水不同,氚代水会发射电离辐射,可以检测和测量 .

作用机制

The mechanism of action of tritiated water involves the decay of tritium atoms, which emit low-energy beta particles. These beta particles can cause ionization and radiolysis of water molecules, leading to the formation of reactive species such as molecular hydrogen . The biological effects of tritiated water are primarily due to the ionizing radiation emitted during tritium decay .

Similar Compounds:

Heavy Water (Deuterium Oxide): Contains deuterium instead of tritium.

Regular Water (Protium Oxide): Contains protium, the most common hydrogen isotope.

Uniqueness: Tritiated water is unique due to its radioactive properties, which make it useful as a tracer in scientific research. Unlike heavy water and regular water, tritiated water emits ionizing radiation, which can be detected and measured .

属性

InChI |

InChI=1S/H2O/h1H2/i/hT2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-PWCQTSIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

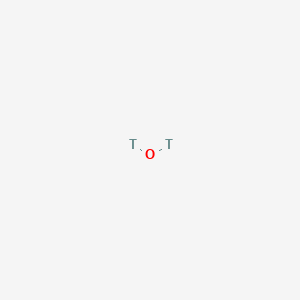

O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

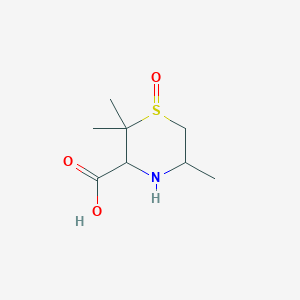

[3H]O[3H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894747 | |

| Record name | Water-T2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.031 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

101.51 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |

| Record name | Tritium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2138 g/cu cm at 25 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |

| Record name | Tritium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Liquid vapor pressure: 2.64 kPa at 25 °C | |

| Details | Katz JJ; Deuterium and Tritium. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2014). New York, NY: John Wiley & Sons. Online Posting Date: 13 Feb 2004 | |

| Record name | Tritium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

14940-65-9 | |

| Record name | Tritiated water | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14940-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Water-T2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

4.48 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |

| Record name | Tritium oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)

![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)